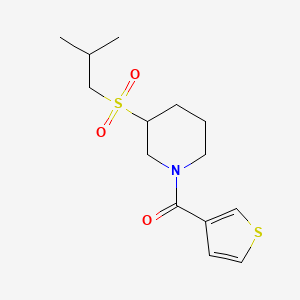
Acide 3-phénylméthanesulfonylbenzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylmethanesulfonylbenzoic acid is a compound with the molecular formula C14H12O4S and a molecular weight of 276.31 g/mol. It is commonly used as a pharmaceutical intermediate in the production of various drugs. This compound is known for its stability and reactivity, making it a valuable component in chemical synthesis and industrial applications.
Applications De Recherche Scientifique
3-Phenylmethanesulfonylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Biochemical Pathways
The specific biochemical pathways affected by 3-Phenylmethanesulfonylbenzoic acid are currently unknown. The compound’s role as a pharmaceutical intermediate suggests that it may be involved in a variety of pathways, depending on the specific drug it is used to produce
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect a drug’s effectiveness and stability .
Analyse Biochimique
Biochemical Properties
It is known that benzoic acid, a related compound, can undergo reactions at the benzylic position This suggests that 3-Phenylmethanesulfonylbenzoic acid may interact with enzymes, proteins, and other biomolecules in a similar manner
Cellular Effects
Changes in pH levels can affect cell membrane properties , and acidosis can induce reprogramming of cellular metabolism Given that 3-Phenylmethanesulfonylbenzoic acid is an acidic compound, it may have similar effects on cells
Molecular Mechanism
Benzoic acid, a related compound, can undergo oxidation to form a carboxylic acid functional group This suggests that 3-Phenylmethanesulfonylbenzoic acid may exert its effects at the molecular level through similar reactions, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of biochemical reactions can vary over time, from milliseconds (response time) to years (lifetime)
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with different dosages
Metabolic Pathways
It is known that amino acids, lipids, and other carbohydrates can be converted to various intermediates of glycolysis and the citric acid cycle
Transport and Distribution
It is known that membrane transport proteins play an important role in the absorption, distribution, metabolism, and elimination (ADME) of drugs
Subcellular Localization
It is known that mRNA localization contributes to the post-transcriptional fine-tuning of gene expression and the control of fundamental processes such as cell motility, polarity, and differentiation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylmethanesulfonylbenzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method is the reaction of benzoic acid with phenylmethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods
In industrial settings, the production of 3-Phenylmethanesulfonylbenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The industrial production also incorporates purification steps such as recrystallization and chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylmethanesulfonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with similar reactivity but lacking the sulfonyl group.
Phenylmethanesulfonyl chloride: A related compound used as a reagent in the synthesis of sulfonyl derivatives.
Sulfonamides: Compounds with a sulfonyl group attached to an amine, used as antibiotics.
Uniqueness
3-Phenylmethanesulfonylbenzoic acid is unique due to its combination of a benzoic acid moiety with a phenylmethanesulfonyl group. This structure imparts specific reactivity and stability, making it valuable in various chemical and industrial applications.
Propriétés
IUPAC Name |
3-benzylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c15-14(16)12-7-4-8-13(9-12)19(17,18)10-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBNVHKERLQFBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2434531.png)



![methyl 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2434540.png)


![Ethyl 3-[3-(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2434543.png)
![2-[3-(2,5-Dimethylpyrrol-1-yl)thiophen-2-yl]-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2434544.png)
![N-(4-chlorobenzyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2434545.png)
![3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2434546.png)


